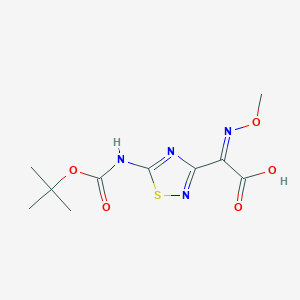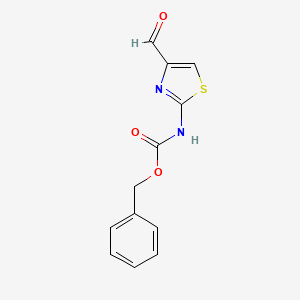![molecular formula C15H12N4 B11769030 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine](/img/structure/B11769030.png)
5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-([1,1’-Biphenyl]-4-yl)-1,2,4-triazin-3-amine is an organic compound that features a biphenyl group attached to a triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-([1,1’-Biphenyl]-4-yl)-1,2,4-triazin-3-amine typically involves the reaction of 4-bromo-1,1’-biphenyl with cyanamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is then heated to promote the formation of the triazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of biphenyl quinones.
Reduction: Reduction reactions can target the triazine ring, converting it to a dihydrotriazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under acidic conditions.
Major Products:
Oxidation: Biphenyl quinones.
Reduction: Dihydrotriazine derivatives.
Substitution: Substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-([1,1’-Biphenyl]-4-yl)-1,2,4-triazin-3-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The biphenyl group can intercalate into DNA, disrupting its structure and function. The triazine ring can interact with enzymes, inhibiting their activity. These interactions lead to various biological effects, including cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide: Known for its potential as an EGFR tyrosine kinase inhibitor.
Benzidine-based azo dyes: Used in various industrial applications.
Uniqueness: 5-([1,1’-Biphenyl]-4-yl)-1,2,4-triazin-3-amine stands out due to its combination of a biphenyl group and a triazine ring, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C15H12N4 |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
5-(4-phenylphenyl)-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C15H12N4/c16-15-18-14(10-17-19-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H2,16,18,19) |
InChI-Schlüssel |
PZNGIJZDYZFPBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=NC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


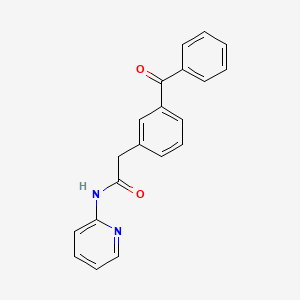

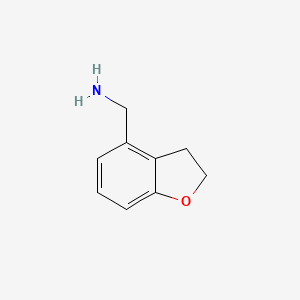
![Tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11768961.png)
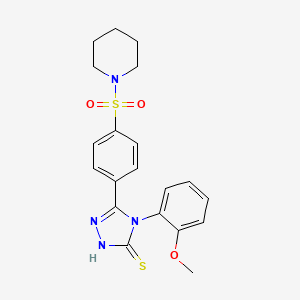

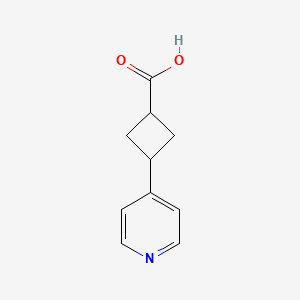

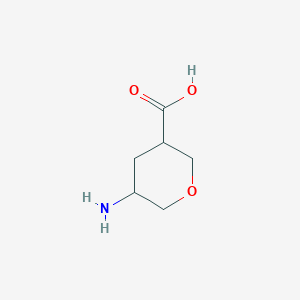
![4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B11769010.png)

